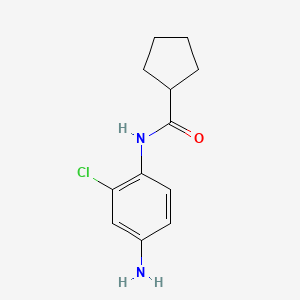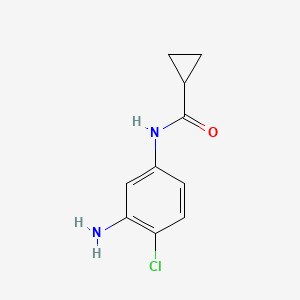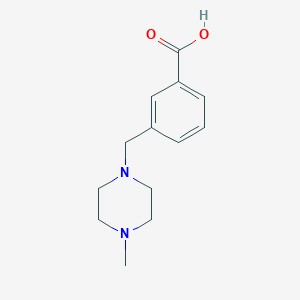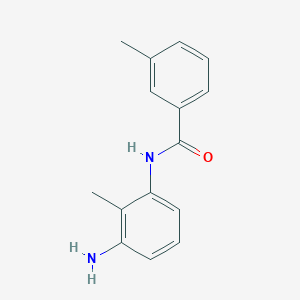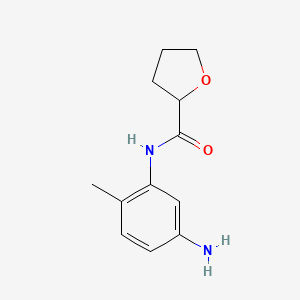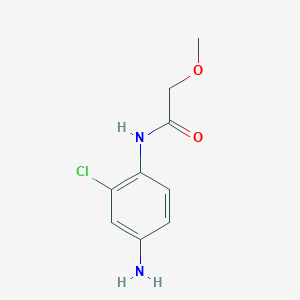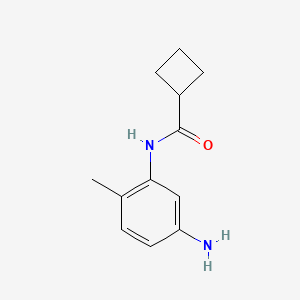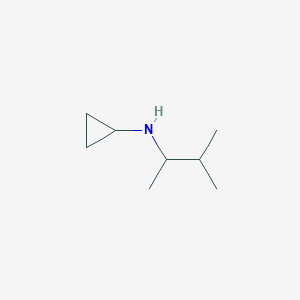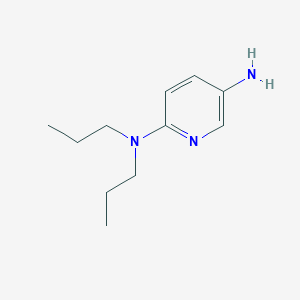![molecular formula C12H14F3NO2 B1320497 [2-Morpholino-5-(trifluoromethyl)phenyl]methanol CAS No. 886851-51-0](/img/structure/B1320497.png)
[2-Morpholino-5-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the chiral synthesis of a morpholine derivative is described as a seven-step process starting from cinnamyl alcohol-2,3-epoxide, with an overall yield of 17% . Another synthesis method for a morpholine derivative involves a reaction sequence including amine cyclization and reduction, yielding a 70.3% product . These methods highlight the intricacies involved in synthesizing morpholine-based compounds, which could be extrapolated to the synthesis of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation as seen in the compound with a substituted triazolyl group . The dihedral angles between the phenyl rings and the methanol group in biphenyl-2-methanol suggest that similar steric considerations might be relevant for the target compound .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the conversion of a morpholine derivative to potential norepinephrine reuptake inhibitors demonstrates the synthetic utility of these compounds . Additionally, morpholine can promote a three-component reaction involving Knoevenagel condensation, Michael addition, and aldol condensation . These reactions could be pertinent when considering the reactivity of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.
Physical and Chemical Properties Analysis
While the physical and chemical properties of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol” are not directly reported, the properties of related compounds can provide insights. For instance, the crystallization behavior of biphenyl-2-methanol in a non-centrosymmetric monoclinic space group indicates how morpholine derivatives might crystallize . The solubility, melting points, and stability of these compounds would also be important to consider, although such data would need to be determined experimentally for the compound .
Applications De Recherche Scientifique
Electrochemical Properties and Aggregation Behavior
- Study Context: Research on new dendritic axially morpholine-disubstituted silicon phthalocyanine and their derivatives, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, focused on their electrochemical and aggregation properties (Bıyıklıoğlu, 2015).
- Findings: The complexes exhibited non-aggregated behavior in various solvents and demonstrated distinct electrochemical properties, as revealed through cyclic voltammetry techniques.
Impact on Lipid Dynamics in Biological Systems
- Study Context: Methanol, a common solubilizing agent, was studied for its effects on lipid dynamics in biological and synthetic membranes (Nguyen et al., 2019).
- Findings: Increased concentrations of methanol significantly affected lipid transfer and flip-flop kinetics in membrane models, indicating its influence on bilayer composition and membrane-related processes.
Synthesis of Alcoholic Neoflavanoid Compounds
- Study Context: A study on the synthesis of epimeric 2-morpholinyl-4-phenylbenzopyran derivatives from sesamol and other phenols was conducted (Jurd, 1991).
- Findings: This synthesis process, involving reactions with cinnamaldehyde and morpholine in methanol, provided useful intermediates for the creation of alcoholic neoflavanoid compounds.
Chemosensors for Toxic Ion Detection
- Study Context: Research focused on the development of chemosensors using morpholino derivatives for the selective identification of toxic Pd2+ ions (Shally et al., 2020).
- Findings: These chemosensors displayed high selectivity and sensitivity towards Pd2+ ions in methanol, with potential applications in environmental monitoring and toxicity studies.
Solvent Effects in Chemical Reactions
- Study Context: The influence of methanol and other solvents on chemical reactions involving morpholine derivatives was investigated in several studies, examining aspects like vapor-liquid equilibrium, kinetic behavior, and reaction pathways in different solvent environments (Pettenati et al., 1990); (Harifi‐Mood et al., 2013).
Chiral Synthesis and Pharmaceutical Applications
- Study Context: Chiral synthesis of morpholin derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, was explored for its potential in pharmaceutical applications (Prabhakaran et al., 2004).
- Findings: These compounds demonstrated potential as norepinephrine reuptake inhibitors, indicating their significance in the treatment of neurological disorders.
Safety And Hazards
- MSDS : The Material Safety Data Sheet (MSDS) provides essential safety information. You can find it here.
Orientations Futures
Research avenues for [2-Morpholino-5-(trifluoromethyl)phenyl]methanol could include:
- Investigating its potential applications in drug discovery or materials science.
- Assessing its toxicity and environmental impact.
- Exploring its reactivity in various chemical transformations.
Please note that the availability of this compound may vary, and additional studies are essential to uncover its full potential. If you require further details or have specific questions, feel free to ask! 😊
Propriétés
IUPAC Name |
[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJYGRFMSNHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594635 |
Source


|
| Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Morpholino-5-(trifluoromethyl)phenyl]methanol | |
CAS RN |
886851-51-0 |
Source


|
| Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

